5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[1-(2-methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-6(2)5-14-4-3-7(13-14)8-11-12-9(10)15-8/h3-4,6H,5H2,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXWEAVVKIKZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Cyclocondensation
The 1-(2-methylpropyl)-1H-pyrazol-3-yl group is most efficiently prepared via the Knorr pyrazole synthesis. This method involves reacting 1,3-diketones 4 with 2-methylpropylhydrazine 5 under refluxing ethanol (Scheme 1). Nano-ZnO catalysts enhance reaction efficiency, achieving yields up to 95% by minimizing reaction time to 2–4 hours. Regioselectivity challenges arise from the unsymmetrical nature of 1,3-diketones, but steric effects from the 2-methylpropyl group favor formation of the 1,3-disubstituted pyrazole isomer.
Scheme 1 :
1,3-Diketone 4 + 2-Methylpropylhydrazine 5 → 1-(2-Methylpropyl)-1H-pyrazol-3-yl 6 (Yield: 85–95%)
Chalcone-Hydrazine Cyclization
Alternative routes employ α,β-unsaturated ketones (chalcones) 7 reacting with hydrazine derivatives. For example, refluxing chalcone 7 with 2-methylpropylhydrazine 5 in ethanol for 8–12 hours produces pyrazoline intermediates 8 , which undergo oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the target pyrazole 6 (Scheme 2). This method is advantageous for introducing electron-withdrawing groups on the pyrazole ring but requires stringent temperature control to prevent over-oxidation.
Scheme 2 :
Chalcone 7 + 2-Methylpropylhydrazine 5 → Pyrazoline 8 → Pyrazole 6 (DDQ, CH₂Cl₂, 65% yield)
Synthesis of the 1,3,4-Thiadiazol-2-Amine Unit
One-Pot Thiosemicarbazide Cyclodehydration
A scalable approach involves reacting thiosemicarbazide 9 with carboxylic acids 10 in the presence of polyphosphate ester (PPE) (Scheme 3). PPE acts as both a cyclizing agent and dehydrating catalyst, enabling a three-step process:
- Acylation of thiosemicarbazide
- Intramolecular cyclization
- Sulfur extrusion
This method achieves 70–82% yields while avoiding toxic reagents like POCl₃.
Scheme 3 :
Thiosemicarbazide 9 + Carboxylic Acid 10 → 1,3,4-Thiadiazol-2-amine 11 (PPE, 75°C, 12 h, 78% yield)
Hurd-Mori Reaction Variants
Traditional Hurd-Mori conditions (CS₂, H₂SO₄) remain relevant for synthesizing 2-aminothiadiazoles. However, modified protocols using NaOH/CS₂ in ethanol under reflux (4–6 hours) improve safety and yield (65–70%).
Coupling Strategies for Structural Integration
Nucleophilic Substitution
The pyrazole subunit 6 is functionalized at the 3-position with a chloromethyl group via reaction with chloroacetyl chloride in THF/TEA (0–5°C, 2 h), producing intermediate 12 (Scheme 4). Subsequent reaction with 1,3,4-thiadiazol-2-amine 11 in acetone/K₂CO₃ (reflux, 12 h) achieves C–N bond formation, yielding the target compound in 81% yield.
Scheme 4 :
Pyrazole 6 → Chloroacetyl Intermediate 12 → Target Compound 13 (K₂CO₃, acetone, 81% yield)
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between bromopyrazole 14 and thiadiazol-2-amine boronic ester 15 provides an alternative route (Scheme 5). Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) deliver the product in 68% yield with >95% purity.
Scheme 5 :
Bromopyrazole 14 + Boronic Ester 15 → Target Compound 13 (Pd(PPh₃)₄, 68% yield)
Reaction Optimization and Mechanistic Insights
Solvent Effects
Catalytic Systems
- Nano-ZnO : Reduces Knorr reaction time from 24 h to 4 h
- PPE : Enables one-pot thiadiazole synthesis without column chromatography
- Pd(PPh₃)₄ : Tolerates steric bulk in cross-coupling reactions
Analytical Characterization
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 1.02 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.85 (m, 1H, CH(CH₃)₂), 5.21 (s, 2H, NH₂), 6.78 (d, J=2.4 Hz, 1H, pyrazole-H), 7.92 (s, 1H, thiadiazole-H)
- ¹³C NMR : δ 22.4 (CH(CH₃)₂), 28.9 (CH(CH₃)₂), 115.6 (pyrazole-C3), 142.3 (thiadiazole-C5), 162.8 (C=N)
- HRMS : m/z calcd for C₁₀H₁₄N₆S [M+H]⁺ 265.1024, found 265.1021
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The nitrogen atoms in the pyrazole and thiadiazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine have been tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus niger), demonstrating promising results in inhibiting growth .
- Anticancer Properties : Research indicates that thiadiazole derivatives can act as anticancer agents. Some studies have reported that specific modifications on the thiadiazole structure enhance cytotoxicity against cancer cell lines. This suggests a potential pathway for developing new cancer therapies based on this compound .
Agricultural Chemistry
The compound's biological activity extends to agricultural applications:
- Pesticidal Activity : Thiadiazole derivatives are being explored as potential agrochemicals due to their ability to inhibit plant pathogens. For example, certain derivatives have shown efficacy against fungal infections in crops, indicating their utility as fungicides .
Materials Science Applications
In addition to its biological applications, 5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has potential uses in materials science:
- Polymer Chemistry : The unique properties of thiadiazoles allow them to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research is ongoing into how these compounds can be used to create advanced materials with tailored properties for specific applications .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiadiazole derivatives indicated that modifications at the 5-position significantly influenced antimicrobial activity. Compounds were synthesized and screened against several pathogens using standard disc diffusion methods. Results showed that specific substitutions led to enhanced activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Screening
In vitro assays were performed on various cancer cell lines to evaluate the cytotoxic effects of synthesized thiadiazole compounds. The findings suggested that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as lead compounds for drug development .
Mechanism of Action
The mechanism of action of 5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpropyl)-1H-pyrazole-5-carboxylic acid
- 1,3,4-Thiadiazole derivatives
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings, which imparts distinct chemical and biological properties. The presence of both nitrogen and sulfur atoms enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Biological Activity
The compound 5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is part of a class of heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is with a molecular weight of approximately 381.92 g/mol. The structure features a thiadiazole ring fused with a pyrazole moiety, which is significant for its biological interactions.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of 1,3,4-thiadiazole derivatives. In particular, compounds similar to 5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine exhibit moderate to good antibacterial and antifungal activities against various strains:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Good |
| Candida albicans | Moderate |
Research indicates that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Anticancer Activity
The anticancer potential of thiadiazole compounds has been explored extensively. For instance, studies have shown that certain derivatives demonstrate significant cytotoxic effects against various cancer cell lines. Notably:
- MDA-MB-231 (breast cancer) : IC50 values as low as 3.3 μM were recorded for some derivatives.
- HEK293T (human embryonic kidney) : Compounds showed IC50 values ranging from 34.71 to 52.63 μM .
These findings suggest that the compound may inhibit tumor cell proliferation through apoptosis or cell cycle arrest mechanisms.
Anticonvulsant Activity
Recent investigations have also highlighted the anticonvulsant properties of thiadiazole derivatives. The compound's structure allows it to interact with neurotransmitter systems, potentially modulating excitatory and inhibitory signals in the brain .
Anti-inflammatory Activity
Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiadiazole derivatives, researchers synthesized several analogs and tested their activity against common pathogens. The results indicated that compounds with a pyrazole substituent exhibited enhanced antibacterial effects compared to their non-pyrazole counterparts.
Study 2: Anticancer Screening
A series of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for anticancer activity. The study revealed that certain derivatives had superior inhibitory effects against breast cancer cell lines compared to standard chemotherapy agents like cisplatin .
Q & A
Q. What are the established synthetic routes for 5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine, and what experimental conditions are critical for yield optimization?
The synthesis typically involves cyclization and functionalization steps. A common approach is to react a pyrazole-containing hydrazide derivative with potassium thiocyanate, followed by cyclocondensation using concentrated sulfuric acid (as seen in analogous thiadiazole syntheses) . For example, in Scheme 25 (), cyclization with sodium hydroxide, sulfuric acid, or iodine in potassium iodide is employed. Key parameters include:
- Reagent stoichiometry : Excess thiocyanate (1.5–2.0 equivalents) ensures complete cyclization.
- Temperature control : Reactions often require reflux (90–100°C) for 3–6 hours to drive cyclization .
- Workup : Neutralization with ammonia (pH 8–9) precipitates the product, which is recrystallized from DMSO/water (2:1) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR : NMR should show characteristic peaks for the pyrazole (δ 6.5–7.5 ppm) and thiadiazole (δ 8.0–8.5 ppm) protons. NMR confirms the amine group at ~165 ppm .
- X-ray crystallography : Single-crystal studies (e.g., space group , as in ) validate bond lengths (C–S: 1.71 Å, C–N: 1.33 Å) and dihedral angles between heterocycles .
- Mass spectrometry : ESI-MS should display the molecular ion peak at corresponding to (calc. 260.08) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?
Advanced strategies integrate:
- Reaction path searching : Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible pathways for derivatization (e.g., adding substituents to the pyrazole or thiadiazole rings) .
- Docking studies : Molecular docking with target enzymes (e.g., fungal CYP51) identifies optimal substituents (e.g., chloro or methyl groups) for binding affinity .
- DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to prioritize derivatives with redox activity for anticancer applications .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. antifungal potency) across studies?
Methodological considerations include:
- Standardized assays : Use CLSI/M38-A2 guidelines for antifungal testing to ensure consistency with prior studies .
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, shows that benzimidazole-linked derivatives exhibit stronger antifungal activity (MIC 2 µg/mL) than arylidene analogs (MIC 8–16 µg/mL).
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends, such as enhanced activity with electron-withdrawing groups on the thiadiazole ring .
Q. What strategies optimize reaction scalability for multi-gram synthesis while minimizing byproducts?
- Continuous flow reactors : Improve heat/mass transfer for cyclization steps, reducing reaction time from 6 hours (batch) to 30 minutes .
- Catalyst screening : Triethylamine (10 mol%) in DMF reduces chloroacetyl chloride side reactions during cycloaddition (byproduct yield <5% vs. 15% without catalyst) .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate hydrazone formation, enabling real-time adjustment of POCl addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
